![molecular formula C23H23N3O2 B10794292 6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide](/img/structure/B10794292.png)
6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of tetrahydrobenzoazepines and contains both a benzyl group and a nicotinamide moiety.
6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide: is a chemical compound with the following IUPAC name: (1R,5S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine .
Preparation Methods
- The synthetic route for this compound involves the construction of the tetrahydrobenzoazepine ring system followed by the attachment of the nicotinamide group.
- Industrial production methods may vary, but the synthesis typically starts from commercially available starting materials.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the substituents present in the molecule.
Scientific Research Applications
Chemistry: This compound may serve as a building block for the synthesis of other bioactive molecules.
Biology: It could be investigated for potential biological activities, such as receptor binding or enzyme inhibition.
Medicine: Research may explore its pharmacological properties, including potential therapeutic applications.
Industry: It might find use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
- Unfortunately, detailed information about the exact mechanism of action for this compound is not readily available in the sources I’ve accessed.
- Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, you can explore related tetrahydrobenzoazepines and nicotinamide derivatives.
Uniqueness: Highlighting its uniqueness would require a comparative analysis with structurally related compounds.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[(3-benzyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c24-23(27)20-7-9-22(25-15-20)28-21-8-6-18-10-12-26(13-11-19(18)14-21)16-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H2,24,27) |
InChI Key |
AMTZKDOKNZADMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C1C=CC(=C2)OC3=NC=C(C=C3)C(=O)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
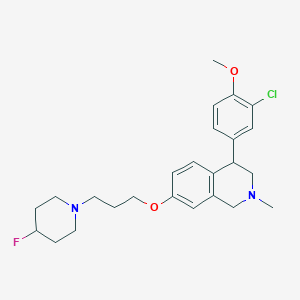
![5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
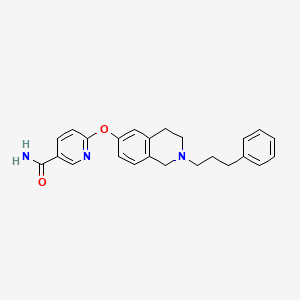
![1-(2,2-Diphenyl-benzo[1,3]dioxole-5-sulfonyl)-piperidine](/img/structure/B10794243.png)
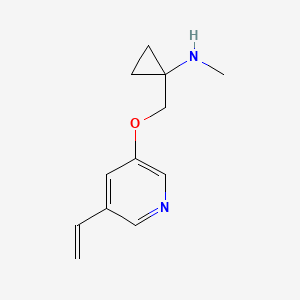
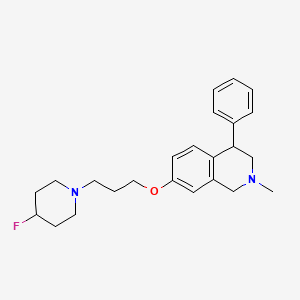
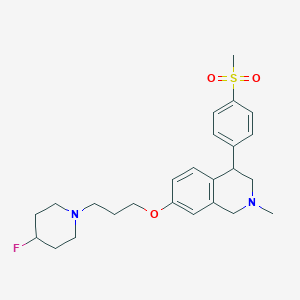
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10794257.png)

![6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794271.png)
![6-(2-(2-ethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794272.png)
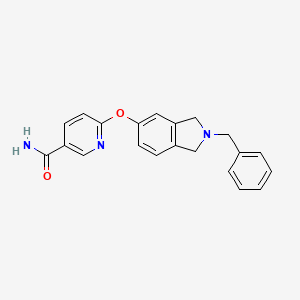
![6-(2-isopentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794286.png)
